Cas no 2229100-27-8 (3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine)

3-(2,3-Dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine is a fluorinated amine derivative featuring a dihydroindene core, which confers unique steric and electronic properties. The difluoromethylene group adjacent to the amine enhances metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and drug discovery. Its rigid indane scaffold promotes conformational restraint, potentially improving binding affinity in target interactions. The primary amine functionality allows for further derivatization, enabling its use in the synthesis of bioactive molecules. This compound is particularly useful in the development of CNS-active agents and enzyme inhibitors due to its balanced physicochemical profile.
3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine structure
2229100-27-8 structure
Product name:3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
CAS No:2229100-27-8
MF:C12H15F2N
Molecular Weight:211.25101017952
CID:6244885
PubChem ID:165852463

3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
    • 2229100-27-8
    • EN300-1956434
    • インチ: 1S/C12H15F2N/c13-12(14,7-8-15)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8,15H2
    • InChIKey: JEGVASQUMFUVCR-UHFFFAOYSA-N
    • SMILES: FC(CCN)(C1C2C=CC=CC=2CC1)F

計算された属性

  • 精确分子量: 211.11725581g/mol
  • 同位素质量: 211.11725581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 26Ų

3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1956434-10.0g
3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
2229100-27-8
10g
$7435.0 2023-05-27
Enamine
EN300-1956434-1.0g
3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
2229100-27-8
1g
$1729.0 2023-05-27
Enamine
EN300-1956434-5.0g
3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
2229100-27-8
5g
$5014.0 2023-05-27
Enamine
EN300-1956434-0.1g
3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
2229100-27-8
0.1g
$1521.0 2023-09-17
Enamine
EN300-1956434-0.25g
3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
2229100-27-8
0.25g
$1591.0 2023-09-17
Enamine
EN300-1956434-0.5g
3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
2229100-27-8
0.5g
$1660.0 2023-09-17
Enamine
EN300-1956434-5g
3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
2229100-27-8
5g
$5014.0 2023-09-17
Enamine
EN300-1956434-2.5g
3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
2229100-27-8
2.5g
$3389.0 2023-09-17
Enamine
EN300-1956434-0.05g
3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
2229100-27-8
0.05g
$1452.0 2023-09-17
Enamine
EN300-1956434-1g
3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine
2229100-27-8
1g
$1729.0 2023-09-17

3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine 関連文献

3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amineに関する追加情報

3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine: A Comprehensive Overview of CAS No. 2229100-27-8

3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine (CAS No. 2229100-27-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of indanamines and is characterized by the presence of a fluoro-substituted propanamine moiety, which imparts distinct chemical and biological properties.

The synthesis of 3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine involves a multi-step process that typically begins with the formation of the indanone scaffold, followed by reduction to the corresponding indanamine. The introduction of fluoro groups at the propanamine moiety is achieved through selective fluorination reactions, which are crucial for modulating the compound's pharmacological profile. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it a viable candidate for further research and development.

In terms of its chemical structure, 3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine exhibits a high degree of conformational flexibility due to the presence of multiple rotatable bonds. This flexibility allows the molecule to adopt various conformations that can interact with different biological targets. The fluoro-substituents also contribute to the compound's lipophilicity and metabolic stability, which are important factors in drug design.

The biological activity of 3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine has been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent activity against various targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. For instance, it has been reported to act as a selective antagonist for certain GPCRs, which are implicated in a range of neurological disorders such as anxiety and depression.

In addition to its receptor interactions, 3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine has demonstrated promising neuroprotective effects in preclinical studies. These effects are attributed to its ability to modulate oxidative stress and inflammation pathways, which are key contributors to neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system (CNS) disorders.

The pharmacokinetic properties of 3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine have also been evaluated in animal models. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and demonstrates good bioavailability. Its metabolic stability is attributed to the presence of fluoro-substituents, which can protect against rapid degradation by hepatic enzymes.

To further explore the therapeutic potential of 3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amine, several clinical trials are currently underway. These trials aim to assess the safety and efficacy of the compound in treating various conditions such as anxiety disorders and neurodegenerative diseases. Preliminary results from phase I trials have indicated that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses.

In conclusion, 3-(2,3-dihydro-1H-inden-1-yl)-3,3-difluoropropan-1-amnine (CAS No. 2229100-27-8) represents a promising candidate in the development of novel therapeutics for neurological disorders. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds significant potential for improving patient outcomes in a variety of medical conditions.

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